

Lrrk2-IN-1: A Technical Review of Preclinical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lrrk2-IN-8

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This in-depth technical guide provides a comprehensive overview of the preclinical data available for Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document summarizes the key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of Lrrk2-IN-1's preclinical profile.

Quantitative Preclinical Data Summary

The following tables provide a structured summary of the key quantitative data for Lrrk2-IN-1, enabling easy comparison of its activity and properties across various preclinical assays.

Table 1: In Vitro Kinase Inhibition

Target	Assay Type	IC50 (nM)	ATP Concentration	Reference
LRRK2 (Wild-Type)	Biochemical Kinase Assay	13	0.1 mM	[1]
LRRK2 (G2019S Mutant)	Biochemical Kinase Assay	6	0.1 mM	[1]
LRRK2 (A2016T Mutant)	Biochemical Kinase Assay	>2,400	0.1 mM	[1]
LRRK2 (A2016T+G2019S)	Biochemical Kinase Assay	>2,400	0.1 mM	[1]

Table 2: Cellular Activity

Assay Type	Cell Line	Endpoint	IC50 (μM)	Reference
LRRK2 Ser935 Phosphorylation	HEK293 (WT LRRK2)	TR-FRET	0.08	[2]
LRRK2 Ser935 Phosphorylation	HEK293 (G2019S LRRK2)	TR-FRET	0.03	[2]
Cytotoxicity	HepG2	Cell Viability	49.3	[2]
Genotoxicity	-	-	3.9 (without S9), 15.6 (with S9)	[2]

Table 3: In Vivo Pharmacokinetics in Mice

Parameter	Value	Dosing	Reference
Half-life (T1/2)	4.5 hours	100 mg/kg, i.p.	[1]
AUC	14,758 hr*ng/mL	100 mg/kg, i.p.	[1]
Bioavailability (%F)	49.3%	-	[1]

Table 4: In Vivo Pharmacodynamics in Mice

Tissue	Endpoint	Dosing	Effect	Reference
Kidney	LRRK2 Ser910/Ser935 Dephosphorylation	100 mg/kg, i.p.	Complete dephosphorylation at 1h and 2h	[1]
Brain	LRRK2 Ser910/Ser935 Dephosphorylation	100 mg/kg, i.p.	No dephosphorylation observed	[1]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard method for assessing the inhibitory activity of compounds against LRRK2 kinase activity using a radiolabeled ATP.

Materials:

- Recombinant LRRK2 (Wild-Type or mutant)
- Myelin Basic Protein (MBP) as a generic substrate
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- [γ-³²P]ATP
- ATP solution
- Lrrk2-IN-1 or other test compounds

- SDS-PAGE gels and buffers
- Phosphorimager system

Procedure:

- Prepare a reaction mixture containing recombinant LRRK2 enzyme and MBP substrate in kinase assay buffer.
- Add Lrrk2-IN-1 or vehicle control (DMSO) at various concentrations to the reaction mixture and pre-incubate.
- Initiate the kinase reaction by adding a mixture of [γ - 32 P]ATP and unlabeled ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated MBP and autophosphorylated LRRK2 by autoradiography using a phosphorimager.
- Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol outlines a common method to assess the effect of Lrrk2-IN-1 on the autophosphorylation of LRRK2 at key sites like Ser910 and Ser935 in a cellular context.

Materials:

- HEK293 cells stably or transiently expressing LRRK2 (Wild-Type or mutant)
- Cell culture medium and reagents
- Lrrk2-IN-1 or other test compounds

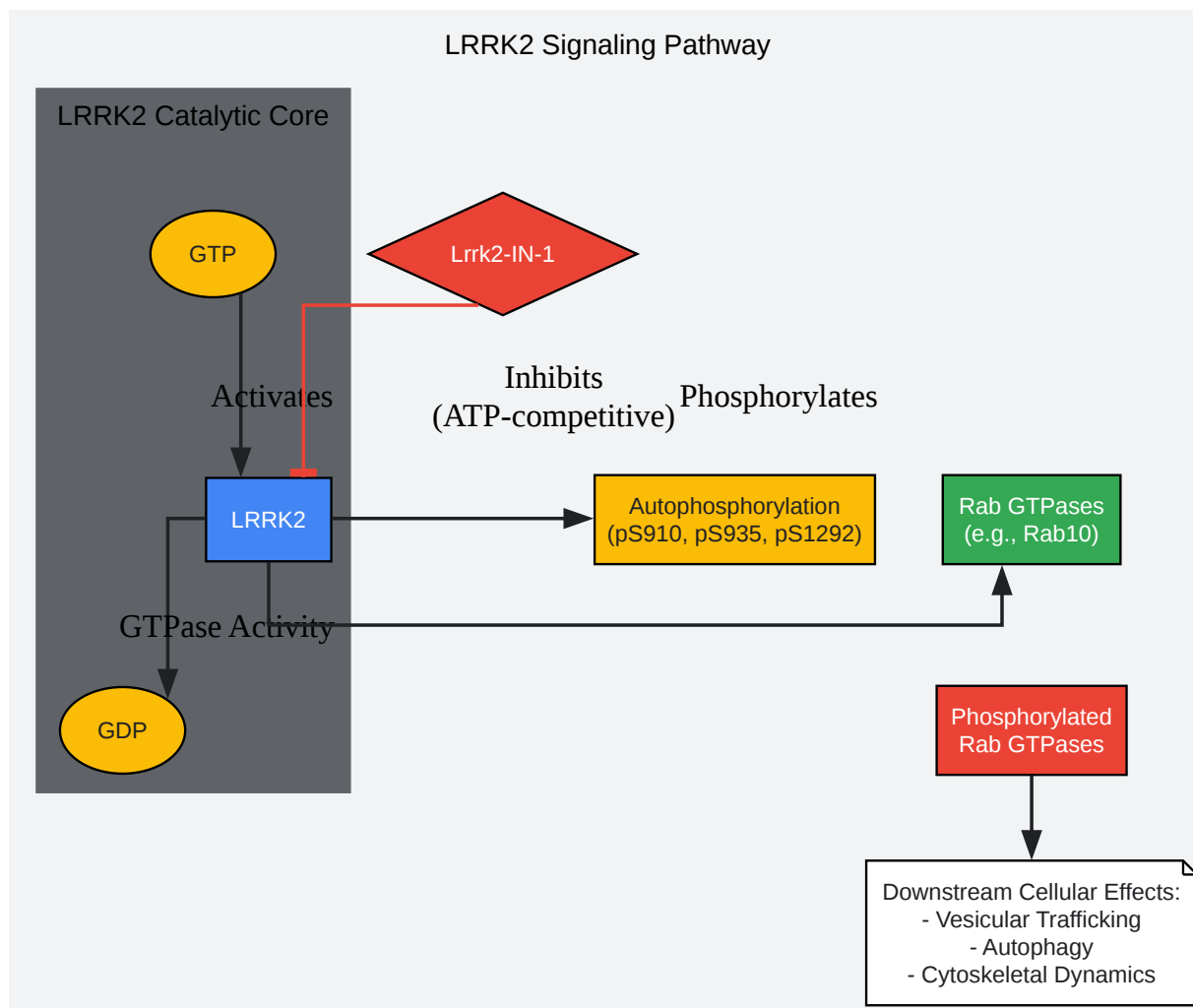
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

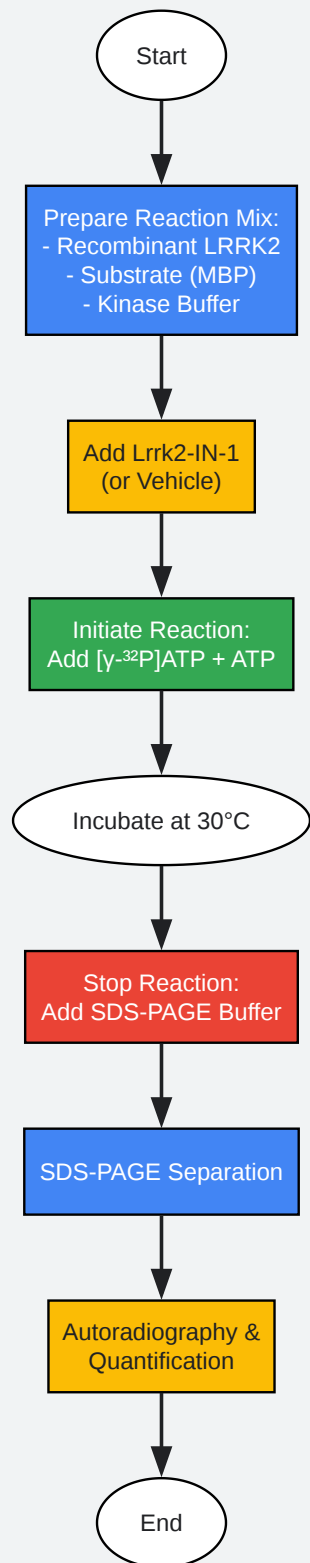
- Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.
- Treat the cells with various concentrations of Lrrk2-IN-1 or vehicle control for a specified duration (e.g., 90 minutes).
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize the pSer935-LRRK2 signal to the total LRRK2 signal to determine the dose-dependent inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

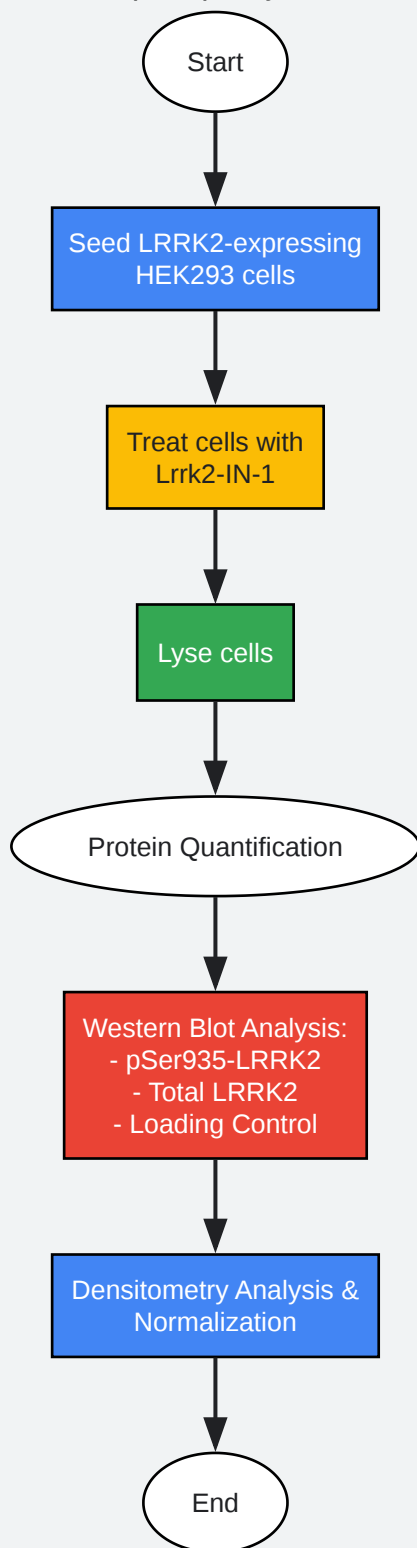
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to Lrrk2-IN-1.



In Vitro LRRK2 Kinase Assay Workflow



Cellular LRRK2 Autophosphorylation Assay Workflow

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References

- 1. In vitro LRRK2 autophosphorylation [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
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